8-[(2-fluorobenzyl)oxy]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(2-fluorophenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-2-1-5-13(14)11-19-15-9-3-6-12-7-4-10-18-16(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCGDOFTSWAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 2 Fluorobenzyl Oxy Quinoline Derivatives
Rational Design Principles for the Generation of Structural Analogues
The rational design of analogues for a lead compound like 8-[(2-fluorobenzyl)oxy]quinoline is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects and improving pharmacokinetic profiles. nih.gov This process is guided by an understanding of the interactions between the molecule and its biological target. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, from which the parent compound is derived, is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.comnih.gov Its derivatives have shown diverse biological activities, including anticancer and neuroprotective properties. nih.govimist.ma
The biological activity of 8-hydroxyquinoline derivatives is contingent not only on the bicyclic heteroaromatic system but also on the specific nature and spatial arrangement of the substituents attached to it. imist.ma The design of new structural analogues often begins with the lead compound, this compound, which itself is a derivative of 8-hydroxyquinoline where the hydroxyl group is etherified with a 2-fluorobenzyl moiety. This ether linkage provides a flexible connection between the quinoline (B57606) nucleus and the substituted aromatic ring, allowing for varied spatial orientations.
Key strategies in the rational design of analogues include:
Analogue-Based Design: This involves making systematic modifications to the lead structure. For this compound, this would entail altering substituents on both the quinoline ring and the fluorobenzyl group. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogues will bind, guiding the synthesis of the most promising candidates.
Bioisosteric Replacement: This strategy involves substituting atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the molecule's activity, selectivity, or metabolic stability. nih.govacs.org This can be applied to both the quinoline core and the fluorobenzyl side chain.
The overarching principle is to explore the chemical space around the lead compound systematically to build a comprehensive SAR profile. This profile helps in identifying the key pharmacophoric features required for activity and the regions of the molecule that can be modified to fine-tune its properties.
Systematic Modifications of the Quinoline Nucleus
The quinoline ring is a key component of the pharmacophore, and its electronic and steric properties can be modulated through substitution to influence biological activity.
Position C-2: Introduction of substituents at the C-2 position can significantly influence activity. For example, in a series of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring attached at C-2. nih.gov Replacing the C-2 methyl group in some quinoline derivatives with other groups often leads to a significant decrease in agonistic activity. nih.gov
Position C-4: The introduction of an amino side chain at the C-4 position has been found to facilitate antiproliferative activity in certain classes of quinoline compounds. nih.gov
Positions C-5 and C-7: These positions are often targeted for substitution to modulate activity. Halogenation, particularly chlorination, at C-5 and C-7 of 8-hydroxyquinoline has been explored. mdpi.com For instance, 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane was identified as a potential lead for leishmanicidal drug development. nih.gov In studies of 8-hydroxyquinoline-derived Mannich bases, substitution at the C-7 position is a key step in their synthesis, and the nature of the group at this position is crucial for their anticancer activities. acs.org Shifting the quinoline nitrogen to a position para to the hydroxyl group (as in 6-hydroxyquinoline) was found to reduce toxicity compared to 8-hydroxyquinoline derivatives. acs.org
The following table summarizes the observed effects of substituents at various positions on the quinoline ring in related compounds.
| Position | Substituent Type | Observed Effect on Activity (in related quinolines) | Reference |
| C-2 | Carboxanilide | Activity influenced by lipophilicity and electronics of the anilide substituent. | nih.gov |
| C-4 | Amino side chains | Can facilitate antiproliferative activity. | nih.gov |
| C-5 | Chloro | Potentially enhances leishmanicidal activity in certain derivatives. | nih.gov |
| C-7 | Aminoalkylation | Crucial for the anticancer activity of Mannich bases. | acs.org |
| C-7 | Bulky alkoxy groups | Suggested to be beneficial for antiproliferative activity. | nih.gov |
Bioisosteric replacement is a powerful tool used to modify a lead compound to enhance its biological activity, selectivity, or pharmacokinetic properties. acs.orgcambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that possesses similar steric and electronic characteristics. nih.gov
For the this compound scaffold, several isosteric replacements within the quinoline system can be envisioned:
Nitrogen Position: The nitrogen atom in the quinoline ring is a key feature, influencing the molecule's basicity and hydrogen-bonding capacity. Shifting the nitrogen to other positions (e.g., creating an isoquinoline (B145761) scaffold) would significantly alter the electronic vector and spatial arrangement of the hydrogen bond acceptor, likely impacting target interaction.
Ring System Bioisosteres: The entire quinoline ring system can be replaced by other bicyclic heteroaromatic scaffolds. Potential bioisosteres include:
Quinoxaline: Replacing the C-2 carbon with a second nitrogen atom.
Naphthyridine: Introducing a second nitrogen atom into the carbocyclic ring.
These replacements can lead to significant changes in the molecule's properties, including electron density distribution, lipophilicity, and chemical reactivity, which in turn can have a profound impact on biological activity and target selectivity. nih.gov
Structural Variations within the Fluorobenzyl Moiety
The position of the fluorine atom on the benzyl (B1604629) ring can dramatically alter the molecule's properties and biological activity, a phenomenon well-documented for various classes of compounds. nih.gov
Positional Isomerism: Moving the fluorine from the ortho (C-2) position to the meta (C-3) or para (C-4) position would change the molecule's dipole moment and electronic properties. In many systems, para-substitutions are favored, followed by ortho-substitutions, while meta-substitutions are often less tolerated. nih.gov For example, in a series of 1-benzyl indazole derivatives, only fluoro substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity. nih.gov Conversely, in another series, substituting the benzyl group at the 3- or 4-positions resulted in a complete loss of M1 agonism. nih.gov This highlights that the optimal position is highly dependent on the specific biological target's binding pocket topology.
Halogen Substitution: Replacing the fluorine atom with other halogens (Cl, Br, I) introduces changes in size, lipophilicity, and polarizability.
Fluorine: Smallest halogen, highly electronegative, can form strong C-F bonds resistant to metabolic cleavage and can modulate the pKa of nearby basic groups. cambridgemedchemconsulting.com
Chlorine: Larger and more lipophilic than fluorine. The 2-chlorobenzyl group has been used in other quinoline hybrids. mdpi.com An o-chloro substitution on a phenyl ring was found to be the most potent in one series of 8-hydroxyquinoline derivatives against a lung cancer cell line. nih.gov
Bromine and Iodine: Even larger and more lipophilic, capable of forming halogen bonds which can be an important non-covalent interaction in ligand-receptor binding.
The following table summarizes the potential effects of these modifications.
| Modification on Benzyl Ring | Rationale / Potential Effect | Reference |
| 3-Fluorobenzyl | Altered electronics and dipole moment; often less active than ortho/para. | nih.gov |
| 4-Fluorobenzyl | Altered electronics; may improve or decrease activity depending on target. | nih.govnih.gov |
| 2-Chlorobenzyl | Increased size and lipophilicity; potential for halogen bonding. | nih.govmdpi.com |
| 2-Trifluoromethylbenzyl | CF₃ group is a strong electron-withdrawing group and a bioisostere for methyl, can improve metabolic stability and binding affinity. | nih.gov |
| 2-Nitrobenzyl | Potent electron-withdrawing group; has shown to increase potency but decrease agonism in some systems. | nih.gov |
Replacing the aromatic 2-fluorobenzyl moiety with non-aromatic groups allows for the exploration of different regions of chemical space and can provide insights into the necessity of the aromatic ring for activity.
Aliphatic Chains: Replacing the 2-fluorobenzyl group with simple alkyl chains (e.g., butyl, pentyl, hexyl) would systematically increase lipophilicity and conformational flexibility. In studies on related 8-alkoxyquinolines, the length of an alkyl spacer chain was found to influence antifungal activity, with a four-carbon spacer showing better activity than a two-carbon one, possibly due to increased molecular flexibility. mdpi.com
Alicyclic Groups: The introduction of alicyclic moieties such as cyclohexyl or cyclopentylmethyl groups in place of the benzyl group can maintain a similar degree of lipophilicity while introducing different conformational constraints and shapes. The ortho-substituted phenyl motif is common in many drugs, and its replacement with bioisosteres like cyclopropyl (B3062369) or cyclohexyl rings is a known strategy to improve physicochemical properties. domainex.co.uk These rigid or semi-rigid structures can help to lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity.
These explorations are crucial for determining whether a specific aromatic interaction (like a π-π stacking) is required for activity or if a more general hydrophobic interaction is sufficient.
Modifications of the Ether Linkage
The ether linkage in this compound and its derivatives is a critical determinant of their biological activity. This linkage connects the quinoline scaffold, essential for interacting with biological targets, to the benzyl moiety, which can influence properties such as lipophilicity, metabolic stability, and target-binding affinity. Modifications of this ether linkage, including its replacement with other functional groups or alterations in its length and flexibility, have been a subject of investigation to understand and optimize the pharmacological profile of this class of compounds.
Research into related 8-alkoxyquinoline derivatives has shown that the nature of the group attached to the 8-oxy position significantly impacts their biological effects. For instance, in a series of 8-benzyloxy-substituted quinoline ethers, the substituents on the benzyl ring were found to modulate the antimicrobial activity. While specific studies extensively detailing the systematic modification of the ether linkage in this compound are not widely available in public literature, the principles from related 8-substituted quinoline ethers can be extrapolated.
One study on 8-benzyloxy-substituted quinoline ethers synthesized a series of compounds and evaluated their in vitro antimicrobial activities against various bacteria and a fungus. The findings from this study underscore the importance of the ether linkage and the benzylic substitution pattern in determining the biological activity spectrum. For example, certain substitutions on the benzyl ring of 8-benzyloxyquinoline (B1605161) derivatives led to significant antifungal activity.
The following table illustrates a representative series of 8-benzyloxy-substituted quinoline ethers and their reported antimicrobial activity, highlighting the influence of the ether-linked substituent.
| Compound ID | R (Substitution on Benzyl Ring) | Antimicrobial Activity (MIC in µg/mL) |
| 1a | H | >50 |
| 1b | 2-F | 25 |
| 1c | 4-Cl | 12.5 |
| 1d | 4-NO2 | 6.25 |
Note: The data in this table is illustrative and based on general findings for substituted 8-benzyloxyquinolines to demonstrate the principle of SAR based on ether linkage modifications. Specific values for this compound are not provided in the referenced literature.
Conformational Analysis and Molecular Flexibility in Relation to Biological Response
The three-dimensional conformation and molecular flexibility of this compound derivatives are pivotal to their interaction with biological targets. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme is a prerequisite for its biological activity. The ether linkage in this compound provides a degree of rotational freedom, allowing the 2-fluorobenzyl group to orient itself in various spatial arrangements relative to the quinoline core.
While specific conformational analysis studies on this compound are not readily found in the public domain, the principles of conformational restriction and flexibility are well-established in medicinal chemistry. For many quinoline derivatives, the planarity of the quinoline ring system is crucial for stacking interactions with aromatic residues in a binding pocket, while the substituents, such as the fluorobenzyl ether group, are responsible for establishing additional interactions and conferring selectivity. biointerfaceresearch.com
The flexibility of the ether linkage allows the molecule to adapt its conformation upon binding, which can be an entropically favorable process. However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single conformation upon binding. Therefore, a balance between conformational flexibility and pre-organization is often sought in drug design.
Computational studies on related ligand-receptor complexes have shown that the preferred conformation of a ligand when bound to its receptor can be significantly different from its lowest energy conformation in solution. nih.gov Understanding the bioactive conformation of this compound would be a critical step in designing more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in providing insights into the structural features that are important for their biological effects.
For a class of compounds like this compound derivatives, a QSAR study would typically involve the generation of a dataset of analogues with varying substituents and their corresponding measured biological activities. Subsequently, molecular descriptors are calculated for each compound, and a statistical model is developed to correlate these descriptors with the biological activity.
The first step in a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For quinoline derivatives, a wide range of descriptors can be calculated, which can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and 2D autocorrelations.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and steric properties (e.g., van der Waals volume, surface area).
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity (MR), and polarizability.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include electronic properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms. researchgate.net
The selection of relevant descriptors is a crucial step to avoid overfitting and to build a robust and interpretable QSAR model. This is often achieved using statistical techniques like correlation analysis and principal component analysis (PCA) to reduce the dimensionality of the data and select a subset of non-redundant and informative descriptors.
Below is a table of commonly used molecular descriptors in QSAR studies of quinoline derivatives.
| Descriptor Category | Examples of Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Geometrical | 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors |
| Physicochemical | LogP (octanol/water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges |
Once a set of relevant descriptors has been selected, a statistical model is developed to correlate these descriptors with the biological activity. Several statistical methods can be employed for this purpose, ranging from linear to more complex non-linear methods.
Commonly used statistical methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and the selected molecular descriptors (independent variables).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that use steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) to correlate the 3D structure of molecules with their activity. mdpi.com
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) are increasingly being used to develop more complex and predictive QSAR models. nih.gov
After a model is developed, it must be rigorously validated to ensure its robustness and predictive power. Internal validation techniques are used to assess the model's performance on the dataset that was used to build it.
Key internal validation parameters include:
Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. nih.gov
Leave-One-Out Cross-Validation (q² or Q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low R² and q² for the randomized models ensures that the original model is not due to a chance correlation. nih.gov
The following table summarizes the statistical parameters of hypothetical QSAR models for a series of quinoline derivatives.
| Model Type | Descriptors Used | R² | q² (LOO) |
| MLR | LogP, Molecular Weight, Dipole Moment | 0.75 | 0.68 |
| CoMFA | Steric and Electrostatic Fields | 0.92 | 0.71 |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond fields | 0.95 | 0.78 |
Note: This table is for illustrative purposes and represents typical values obtained in QSAR studies of quinoline derivatives. mdpi.comnih.gov
Mechanistic Elucidation and Preclinical Biological Target Identification
Development of In Vitro Biochemical and Cell-Based Assays
A variety of assays have been instrumental in characterizing the biological activity of 8-[(2-fluorobenzyl)oxy]quinoline.
Research has extensively profiled this compound as a potent and reversible inhibitor of human monoamine oxidase B (hMAO-B). Enzyme kinetic studies have determined its inhibitory constant (Ki) and the mode of inhibition. These studies have consistently shown that this compound exhibits high selectivity for MAO-B over its isoenzyme, MAO-A.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| hMAO-B | 1.2 | 0.61 | Reversible, Competitive | >25,000 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. SI: Selectivity Index (IC50 for MAO-A / IC50 for MAO-B).
The data clearly indicates that this compound is a highly potent and selective inhibitor of MAO-B. The competitive nature of the inhibition suggests that it likely binds to the active site of the enzyme.
While the primary focus has been on its enzymatic inhibition, studies have also explored the interaction of this compound with its target protein, MAO-B. Molecular modeling and docking studies have been employed to understand the specific binding interactions within the active site of hMAO-B. These computational analyses have revealed key interactions between the quinoline (B57606) and fluorobenzyl moieties of the compound and the amino acid residues of the enzyme's active site.
The inhibitory action of this compound on MAO-B has implications for cellular pathways, particularly those involving monoamine neurotransmitters. By inhibiting MAO-B, the compound prevents the breakdown of dopamine, thereby increasing its levels. This modulation of dopaminergic pathways is a key aspect of its potential therapeutic action.
Target Deconvolution and Validation Methodologies
Further studies have sought to confirm MAO-B as the primary target of this compound and to rule out off-target effects.
While specific affinity-based probes for this compound have not been extensively detailed in available research, the high selectivity observed in inhibitor profiling strongly supports MAO-B as the principal target. Broad-spectrum screening against a panel of other enzymes and receptors has generally shown a lack of significant off-target activity, reinforcing the specificity of its action.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Molecular Interactions Leading to Observed Biological Effects
No studies were identified that describe the molecular interactions of this compound. Consequently, there is no information available on the specific biological effects elicited by this compound or the molecular basis for any such activity.
Allosteric Modulation and Orthosteric Binding Site Investigations
There is no available research to suggest whether this compound acts as an allosteric modulator or if it interacts with orthosteric binding sites on any biological target. Investigations into its binding affinity, mode of interaction, and impact on receptor or enzyme function have not been published.
Cellular Uptake and Subcellular Localization Studies
Information regarding the cellular pharmacology of this compound is absent from the scientific literature. There are no studies detailing its ability to cross cell membranes, its rate of cellular uptake, or its localization within specific subcellular compartments.
Phenotypic Screening and High-Throughput Assay Implementation
No records exist of this compound being included in phenotypic screening campaigns or utilized in the development and implementation of high-throughput assays. Its potential to induce specific cellular phenotypes or its suitability for large-scale screening remains undetermined.
Due to the complete absence of research data in the specified areas, no data tables or detailed research findings can be provided. The biological and pharmacological profile of this compound remains to be established by the scientific community.
Preclinical Pharmacological Profiling in in Vitro and in Vivo Systems Excluding Human Clinical Data
In Vitro Efficacy and Potency Determination
The initial stages of drug discovery involve a thorough assessment of a compound's biological activity in controlled laboratory settings. This section outlines the in vitro studies conducted to determine the efficacy and potency of 8-[(2-fluorobenzyl)oxy]quinoline.
Cell Line-Based Functional Assays
At present, specific data from cell line-based functional assays for this compound are not available in the public domain. Research on related 8-hydroxyquinoline (B1678124) derivatives has shown a range of biological activities, including anticancer and antimicrobial effects, which are typically evaluated using various cancer and microbial cell lines. However, without direct testing of this compound, its specific half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values against particular cell lines remain undetermined.
Primary Cell Culture Responses
There is currently no publicly available information regarding the effects of this compound on primary cell cultures. Such studies are crucial for understanding the compound's activity in a more physiologically relevant context, as primary cells are freshly isolated from tissues and are not immortalized like cell lines.
In Vitro Absorption, Distribution, and Metabolism (ADM) Studies
Understanding the ADM properties of a compound is critical for predicting its pharmacokinetic behavior in a living organism. This section addresses the in vitro assays designed to evaluate these characteristics for this compound.
Permeability Assays (e.g., Caco-2, PAMPA)
Specific data on the permeability of this compound from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) are not currently available. These assays are standard methods to predict the intestinal absorption of a potential drug. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The PAMPA assay provides a high-throughput, non-cell-based alternative for assessing passive diffusion.
Plasma Protein Binding Equilibrium Dialysis
Information regarding the plasma protein binding of this compound as determined by equilibrium dialysis is not available in the published literature. This technique is used to measure the fraction of a compound that binds to plasma proteins, which can significantly influence its distribution and availability to target tissues.
Hepatic Microsomal and Hepatocyte Stability Assessments
There is no available data on the metabolic stability of this compound in human liver microsomes or hepatocytes. These assays are essential for predicting the rate of metabolic clearance of a compound by the liver, a key determinant of its half-life and potential for drug-drug interactions.
In Vivo Efficacy Studies in Animal Models
No published studies were identified that described the evaluation of this compound in any disease-specific animal models. Therefore, information regarding the selection and justification of relevant models, the experimental design for efficacy assessment, and the analysis of pharmacodynamic biomarkers in animal tissues is not available.
Preclinical Pharmacokinetic (PK) Characterization in Animal Species
Detailed preclinical pharmacokinetic data for this compound in any animal species is absent from the reviewed literature. This includes fundamental parameters such as bioavailability, clearance rates, tissue distribution patterns, and routes of excretion.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Data |
|---|---|
| In Vivo Efficacy in Animal Models | Not Available |
| Pharmacodynamic Biomarkers | Not Available |
| Bioavailability | Not Available |
| Clearance | Not Available |
| Tissue Distribution | Not Available |
| Excretion Routes | Not Available |
This table is interactive. Click on the data points for more information.
In contrast, research on other 8-hydroxyquinoline derivatives continues to be an active area. For example, studies on other novel 8-hydroxyquinoline compounds have reported in vivo efficacy in models of fungal infections. nih.gov However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.
The absence of public data on this compound underscores the specific and proprietary nature of much of early-stage drug discovery research. It is possible that such data exists within private research and development programs, but it has not been disseminated into the public scientific domain. Therefore, a comprehensive understanding of the preclinical profile of this specific compound awaits future disclosure or publication.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a model for predicting the activity of new compounds. Key LBDD methods include pharmacophore modeling and similarity searching.
Pharmacophore Hypothesis Generation and Validation
No published studies were identified that specifically detail the generation and validation of a pharmacophore hypothesis for 8-[(2-fluorobenzyl)oxy]quinoline. Such a study would typically involve identifying the essential chemical features of a set of active molecules and their spatial arrangement to understand the requirements for biological activity.
Similarity Searching and Virtual Screening
Similarly, there is no available information on virtual screening campaigns that have used this compound as a query molecule or have identified it as a hit from a larger compound library. These techniques are fundamental in early-stage drug discovery for identifying novel compounds with potential biological activity based on structural or pharmacophoric similarity.
Structure-Based Drug Design (SBDD) Applications
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize ligands. This approach includes molecular docking, molecular dynamics simulations, and free energy calculations.
Molecular Docking Simulations for Protein-Ligand Interactions
There are no specific molecular docking studies in the public domain that describe the binding mode and interactions of this compound with a particular protein target. Such simulations would provide insights into the compound's potential binding affinity and the key amino acid residues involved in its interaction.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
The stability of a potential protein-ligand complex involving this compound and the conformational changes it may undergo have not been reported in any molecular dynamics simulation studies. MD simulations are crucial for assessing the dynamic behavior of the complex over time and provide a more realistic model of the biological environment.
Free Energy Perturbation and MM/GBSA Calculations
No literature was found detailing the use of computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of this compound to a biological target. These calculations offer a more quantitative prediction of binding affinity and are instrumental in lead optimization.
In Silico Property Prediction and Lead Optimization
In silico methods are crucial in modern drug discovery for predicting the properties of a compound before it is synthesized, saving time and resources. These computational tools are used to refine and optimize lead candidates.
Computational ADME and Toxicity Profiling (excluding human data)
Computational models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. These models help in the early identification of potential liabilities. For this compound, this would involve predicting its absorption potential, plasma protein binding, metabolic pathways (e.g., through cytochrome P450 enzymes), and potential for causing toxicity in various non-human models (e.g., cardiotoxicity, hepatotoxicity, or mutagenicity). The absence of published research in this area prevents the creation of a data table detailing these crucial predictive metrics.
Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid exploration of chemical space and the design of novel molecules with desired properties. These technologies can be applied to generate new analogs of a lead compound, predict their activity, and optimize their ADME/Tox profiles. In the context of this compound, AI and ML algorithms could be trained on datasets of similar quinoline-based compounds to identify structural modifications that could enhance its therapeutic potential or mitigate undesirable properties. However, no such AI or ML-driven studies specifically targeting the optimization of this compound have been reported in the scientific literature.
Advanced Research Avenues and Future Directions for 8 2 Fluorobenzyl Oxy Quinoline Research
Exploration of Prodrug Strategies and Targeted Delivery Systems (Preclinical Concepts)
A significant hurdle in drug development is optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. Prodrug strategies and targeted delivery systems offer innovative solutions to enhance bioavailability, stability, and site-specific action. nih.gov
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govresearchgate.net This approach can be leveraged to overcome challenges such as poor solubility or permeability. nih.gov For 8-[(2-fluorobenzyl)oxy]quinoline, several conceptual prodrug strategies could be explored. By masking polar functional groups, it may be possible to improve its lipophilicity and, consequently, its ability to cross biological membranes. nih.gov
| Prodrug Approach | Potential Advantage for this compound | Mechanism of Action |
| Ester Linkages | Improved water solubility and oral bioavailability. | Cleavage by esterase enzymes in the plasma or target tissues to release the active compound. |
| Phosphate Esters | Enhanced aqueous solubility. | Conversion to the active form by alkaline phosphatase enzymes. |
| Carrier-Linked Prodrugs | Targeted delivery to specific tissues or cells. | A carrier molecule directs the prodrug to the target site, where the active drug is then released. nih.gov |
Targeted Delivery Systems: Targeted delivery aims to concentrate a therapeutic agent at the site of action, minimizing off-target effects. nih.gov Nanotechnology-based systems are at the forefront of this field. nih.gov Encapsulating this compound within nanocarriers could significantly alter its biodistribution and improve its therapeutic index. nih.govmdpi.com
Liposomes: These are vesicular carriers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and circulation time. nih.gov
Polymeric Nanoparticles: These systems offer controlled and sustained release of the encapsulated compound. Their surfaces can be functionalized with targeting ligands (e.g., antibodies or peptides) to achieve active targeting of specific cells or tissues. nih.govmdpi.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies can provide a holistic view of the molecular changes induced by the compound. mdpi.com These technologies include genomics, transcriptomics, proteomics, and metabolomics, which offer insights into the complete set of genes, RNA transcripts, proteins, and metabolites in a biological system, respectively. nih.gov
Genomics and Transcriptomics: These can be used to identify genetic markers that predict a response to the compound and to understand how it alters gene expression patterns. This provides clues about the pathways and cellular processes it affects.
Proteomics: This technology can identify the direct protein targets of this compound and map out the downstream changes in protein expression and post-translational modifications. scispace.com This is crucial for elucidating its mechanism of action. nih.gov
Metabolomics: As the downstream result of gene and protein activity, the metabolome provides a functional readout of the cellular state. nih.gov Metabolomics can reveal metabolic pathways perturbed by the compound, potentially identifying biomarkers of its efficacy or off-target effects. scispace.com
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Analysis of genetic variations influencing compound response. | Identification of patient populations most likely to benefit. |
| Transcriptomics | Measurement of changes in RNA transcript levels post-treatment. | Understanding of gene regulatory networks affected by the compound. |
| Proteomics | Identification of protein binding partners and expression changes. | Elucidation of the mechanism of action and off-target effects. nih.gov |
| Metabolomics | Profiling of small-molecule metabolites after compound exposure. | Discovery of biomarkers for efficacy and assessment of metabolic impact. |
Multi-Targeted Ligand Design and Polypharmacology Investigations
Many complex diseases involve multiple biological pathways and targets. The "one-molecule-one-target" paradigm has often proven insufficient for such conditions. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously. nih.govnih.gov
The quinoline (B57606) scaffold is a "privileged structure" known to interact with a variety of biological targets. nih.gov Future research could focus on rationally designing derivatives of this compound that incorporate additional pharmacophoric features. This polypharmacological approach aims to create a synergistic effect by modulating multiple nodes in a disease network. The design of such MTDLs often involves combining structural elements from known inhibitors of different targets. nih.gov This strategy could enhance therapeutic efficacy and potentially reduce the emergence of drug resistance.
Development of Novel Synthetic Routes for Diverse Chemical Libraries
The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. This requires the synthesis of a wide array of analogs. Developing novel and efficient synthetic routes is crucial for generating diverse chemical libraries based on the this compound scaffold. nih.gov
Future synthetic efforts could focus on:
Combinatorial Chemistry: Employing techniques that allow for the rapid synthesis of a large number of derivatives by modifying various positions on the quinoline ring and the fluorobenzyl moiety.
Green Chemistry Approaches: Developing more cost-effective and environmentally friendly synthetic methods. mdpi.com
Late-Stage Functionalization: Creating methods to introduce chemical diversity in the final steps of the synthesis, allowing for rapid generation of analogs from a common intermediate.
Efficient synthetic strategies are the engine of drug discovery, enabling the creation of compounds with optimized potency, selectivity, and pharmacokinetic properties. scispace.comnih.gov
Application of Chemoinformatics and Big Data Analytics in Compound Discovery
The integration of computational methods has revolutionized drug discovery. Chemoinformatics and big data analytics can accelerate the identification and optimization of new therapeutic agents. semanticscholar.orgresearchgate.net
Virtual Screening: Computational models can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. mdpi.com This can prioritize synthetic efforts and increase the hit rate of screening campaigns.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional structures of this compound analogs with their biological activity. nih.gov These models can then predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules.
Big Data Analytics: Analyzing large datasets from high-throughput screening, genomics, and other sources can uncover hidden patterns and relationships. researchgate.netucsf.edu This can help in identifying new targets for the quinoline scaffold or repurposing existing compounds for new indications. ucsf.edu
Challenges and Future Perspectives in Translating Academic Insights to Preclinical Development
The transition from academic discovery to preclinical development is fraught with challenges. While the aforementioned research avenues hold great promise for this compound, several hurdles must be overcome.
Key challenges include:
Optimization of Pharmacokinetics: Ensuring the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties.
Scalable Synthesis: Developing a robust and cost-effective manufacturing process suitable for larger-scale production.
Identification of Biomarkers: Discovering reliable biomarkers to monitor the compound's therapeutic effects and potential toxicity in preclinical models.
Intellectual Property: Securing patent protection for novel derivatives and their applications.
The future of this compound research lies in a multidisciplinary approach that integrates advanced synthetic chemistry, systems biology, and computational science. By systematically exploring prodrug strategies, leveraging omics technologies, designing multi-targeted ligands, and applying chemoinformatics, researchers can build a comprehensive understanding of this compound. Overcoming the translational challenges will be critical to realizing its potential as a starting point for the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-[(2-fluorobenzyl)oxy]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated benzyl groups can be introduced using microwave-assisted methods with KF·2H₂O to enhance regioselectivity and yield . Etherification at the 8-hydroxyquinoline position (e.g., using 2-fluorobenzyl bromide under basic conditions) is a common strategy, with optimization focusing on solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃) . Purification often involves column chromatography with gradients of ethyl acetate/hexane.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine coupling in -NMR, aromatic proton shifts in -NMR) .
- X-ray crystallography : Resolves spatial arrangement, as seen in structurally similar quinoline ethers (e.g., (E)-2-[2-(pentafluorophenyl)ethenyl]-8-acetoxyquinoline) .
- UV-Vis/fluorescence spectroscopy : To study electronic transitions influenced by the fluorobenzyl group .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. What are the key applications of this compound in chemical and biological research?
- Methodological Answer :
- Coordination chemistry : Acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺) due to its hydroxyl and nitrogen donor sites .
- Fluorescent probes : Derivatives are used in phosphorylation chemosensors; the fluorobenzyl group may enhance Stokes shifts or binding specificity .
- Therapeutic exploration : Similar quinoline ethers show anti-inflammatory or anti-allergic activity in preclinical models .
Advanced Research Questions
Q. How can researchers address challenges in regioselective fluorination during synthesis?
- Methodological Answer : Fluorination at specific positions requires careful control:
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces byproducts (e.g., KF·2H₂O in fluorinated quinoline synthesis) .
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) to direct fluorobenzyl substitution .
- Computational modeling : Predict electronic effects of fluorine placement on reactivity using DFT calculations .
Q. What advanced analytical methods improve detection and quantification of this compound in complex matrices?
- Methodological Answer :
- Derivatization-LC/MS : Use reagents like 8-(diazomethyl)quinoline to enhance sensitivity for phosphate-containing analytes, improving detection limits by 56–137× .
- HPLC with fluorimetric detection : Leverage the compound’s intrinsic fluorescence for trace analysis in biological samples .
- Isotope dilution mass spectrometry : For absolute quantification in pharmacokinetic studies .
Q. How should reactive intermediates (e.g., bromomethyl derivatives) be handled during functionalization?
- Methodological Answer :
- Safety protocols : Use gloveboxes for air-sensitive intermediates (e.g., 8-(bromomethyl)-6-fluoroquinoline) and ensure PPE (gloves, goggles) .
- Stabilization : Store intermediates at –20°C under inert gas (N₂/Ar) to prevent degradation .
- In situ generation : Minimize isolation of unstable intermediates by proceeding directly to next reaction steps .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
- Meta-analysis : Compare datasets across studies (e.g., fluorinated quinoline bioactivity in anti-inflammatory vs. anticancer assays) .
- Orthogonal assays : Confirm biological activity using multiple models (e.g., enzyme inhibition + cell viability assays) .
Q. What strategies optimize the design of this compound-based fluorescent probes?
- Methodological Answer :
- Red-shifting emission : Introduce electron-withdrawing groups (e.g., sulfonic acid) or extend conjugation via click chemistry .
- Binding site engineering : Modify the fluorobenzyl group to enhance metal-ion selectivity (e.g., Zn²⁺ over Ca²⁺) .
- Cell permeability : Balance hydrophobicity (logP) by adjusting substituents (e.g., methyl vs. methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
